2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
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Overview
Description
2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone is a complex organic compound that features a combination of benzothiazole, triazole, and ethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and triazole intermediates, followed by their coupling through sulfanyl linkages. Common reagents used in these reactions include ethyl bromide, thiourea, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. Solvent extraction, crystallization, and chromatography might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the ethanone moiety would yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability, conductivity, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-{[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-chlorophenyl)ethanone
- 2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone
Uniqueness
The uniqueness of 2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone lies in its specific combination of functional groups and structural features. The presence of the ethoxy group, benzothiazole ring, triazole ring, and fluorophenyl group imparts unique chemical and physical properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C26H21FN4O2S3 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-[[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C26H21FN4O2S3/c1-2-33-20-12-13-21-23(14-20)36-26(28-21)35-16-24-29-30-25(31(24)19-6-4-3-5-7-19)34-15-22(32)17-8-10-18(27)11-9-17/h3-14H,2,15-16H2,1H3 |
InChI Key |
JSEZPBQNIUJIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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